3-Bromo-5-ethyl-2-fluorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine, fluorine, and ethyl substituents on a benzene ring. Its molecular formula is and it has a molar mass of 231.06 g/mol. This compound exhibits unique chemical properties due to the specific arrangement of its halogen and alkyl groups, making it valuable in organic synthesis and various industrial applications. The compound is typically encountered as a solid with a predicted density of approximately 1.497 g/cm³ and a boiling point around 275.1 °C .
As there's limited information on the natural occurrence or specific applications of this compound, a mechanism of action within a biological system cannot be established at this time.
Due to the lack of specific data on 3-Bromo-5-ethyl-2-fluorobenzaldehyde, it's important to handle it with caution assuming the properties of similar aromatic aldehydes. Here are some general safety considerations for aromatic aldehydes:
Common reagents used in these reactions include sodium hydroxide or potassium hydroxide for nucleophilic substitutions, potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .
Research indicates that halogenated benzaldehydes, including 3-bromo-5-ethyl-2-fluorobenzaldehyde, may exhibit significant biological activity. These compounds are often investigated for their potential as enzyme inhibitors or in the modification of protein-ligand interactions. The presence of halogen atoms enhances their reactivity and specificity towards biological targets, making them candidates for drug development and therapeutic applications .
Synthesis of 3-bromo-5-ethyl-2-fluorobenzaldehyde can be achieved through several methods:
3-Bromo-5-ethyl-2-fluorobenzaldehyde is utilized in various fields:
Studies on the interaction of 3-bromo-5-ethyl-2-fluorobenzaldehyde with biological molecules have shown that it can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to inhibition or modification of their activity. The halogen substituents play a crucial role in enhancing the compound's reactivity towards specific targets, which is essential for its application in medicinal chemistry .
Several compounds share structural similarities with 3-bromo-5-ethyl-2-fluorobenzaldehyde. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-4-fluorobenzaldehyde | 188813-02-7 | 0.94 |
| 3-Bromo-4,5-difluorobenzaldehyde | 77771-02-9 | 0.92 |
| 1-(3-Bromo-5-fluorophenyl)ethanone | 105515-20-6 | 0.90 |
| 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | 0.90 |
3-Bromo-5-ethyl-2-fluorobenzaldehyde is unique due to its specific arrangement of halogen atoms and ethyl group on the benzene ring, which imparts distinct chemical and physical properties not found in other similar compounds. This structural configuration enhances its reactivity and makes it a valuable intermediate for various synthetic applications .